7-Azaindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
7-Azaindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, synthesis, and biomedical applications of 7-azaindole (B17877), a pivotal scaffold in modern medicinal chemistry.
Introduction
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a bioisostere of indole (B1671886), where a nitrogen atom replaces the carbon atom at the 7-position of the indole ring.[3] This substitution imparts unique physicochemical and pharmacological properties, often leading to improved biological activity, solubility, and metabolic stability in drug candidates.[4] Its ability to act as a versatile scaffold has led to its incorporation into numerous clinically approved drugs and investigational compounds, particularly as kinase inhibitors in oncology.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 7-azaindole for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of 7-azaindole consists of a fused pyridine (B92270) and pyrrole (B145914) ring system. This arrangement results in a unique electronic distribution and reactivity profile.
Chemical Structure:
Caption: Chemical structure of 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).
Physicochemical Properties
The key physicochemical properties of 7-azaindole are summarized in the table below. These properties are crucial for its application in drug design and development, influencing factors such as solubility, membrane permeability, and oral bioavailability.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [7][8][9] |
| Molecular Weight | 118.14 g/mol | [2][7][8][9][10] |
| Melting Point | 105-107 °C | [2][8][9][10] |
| Boiling Point | 270 °C | [10][11] |
| pKa | 7.69 ± 0.20 (Predicted) | [1][10] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol, ethanol, acetonitrile, and THF. | [1][6][10][12][13] |
| LogP | 1.18760 | [14] |
Spectroscopic Properties
The spectroscopic properties of 7-azaindole are essential for its identification and characterization.
| Spectroscopy | Key Features and Wavelengths | Reference |
| ¹H NMR | Spectra available. | [10][15] |
| ¹³C NMR | Spectra available. | [5] |
| IR | Gas-phase IR spectrum has been recorded and assigned. | [1][3][14] |
| UV-Vis | Absorption maximum at 287 nm in water (pH 7). | [2][12] |
| Fluorescence | Emission maximum at 395 nm in water (pH 7). The fluorescence spectrum is bimodal in alcohols. | [2][16] |
Synthesis of 7-Azaindole
Several synthetic methods have been developed for the preparation of the 7-azaindole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes
A simplified workflow for common synthetic approaches to the 7-azaindole scaffold is depicted below.
Caption: Overview of common synthetic routes to the 7-azaindole core.
Experimental Protocols
1. Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8]
-
Reactants: Ortho-substituted nitroarene or nitrosoarene, Alkenyl Grignard Reagent.[8]
-
Reagents: Solvent (THF, Bu₂O, or Et₂O), Acid for work-up.[8]
-
General Procedure:
-
The ortho-substituted nitroarene is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to a low temperature (typically -40 °C to -78 °C).
-
An excess of the vinyl Grignard reagent (usually 3-4 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature for a specified period.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 7-substituted indole.
-
2. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][13]
-
Reactants: (Substituted) Phenylhydrazine, Aldehyde or Ketone.[13]
-
Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[13]
-
General Procedure:
-
The arylhydrazine and the carbonyl compound are mixed, often in the presence of a catalyst and a solvent (e.g., acetic acid, ethanol).
-
The mixture is heated to form the corresponding phenylhydrazone intermediate.
-
The phenylhydrazone is then subjected to acidic conditions and heated to induce cyclization and elimination of ammonia.
-
The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Applications in Drug Development
7-Azaindole is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[6] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site mimics the binding of the natural substrate, ATP.[6]
Kinase Inhibition and Signaling Pathways
1. BRAF Kinase Inhibition
Vemurafenib, a potent BRAF kinase inhibitor approved for the treatment of melanoma, features a 7-azaindole core.[6] The 7-azaindole moiety forms two crucial hydrogen bonds with the hinge region of the BRAF kinase, contributing significantly to its inhibitory activity. The BRAF signaling pathway is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[17]
Caption: Simplified BRAF signaling pathway and the point of inhibition by 7-azaindole-based drugs like Vemurafenib.
2. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
7-Azaindole derivatives have also been developed as selective and covalent inhibitors of FGFR4, a promising target for the treatment of hepatocellular carcinoma.[4] These inhibitors effectively block the FGF19/FGFR4 signaling pathway, leading to the suppression of tumor cell proliferation.[4][18]
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 7-azaindole derivatives.
Experimental Protocol: Kinase Inhibition Assay
A general workflow for assessing the inhibitory activity of 7-azaindole derivatives against a target kinase is outlined below.
Caption: A typical experimental workflow for a kinase inhibition assay.
Detailed Methodology (Example: ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a multi-well plate, add the following components in order:
-
The target kinase in kinase buffer.
-
The test compound at various concentrations.
-
A mixture of the kinase substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for a set time (e.g., 40 minutes).
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for a set time (e.g., 30 minutes).
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
7-Azaindole stands out as a remarkably versatile and valuable scaffold in contemporary drug discovery and development. Its unique chemical structure and properties have enabled the creation of potent and selective modulators of various biological targets, most notably protein kinases. The continued exploration of novel synthetic routes and the deeper understanding of its interactions with biological systems will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists to leverage the full potential of the 7-azaindole core in their research endeavors.
References
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- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 10. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
